molecular formula C23H17F2N7O2 B2487325 2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1172302-72-5

2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2487325
CAS RN: 1172302-72-5
M. Wt: 461.433
InChI Key: UXTWAUTXHNLLHR-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complexity and relevance in various fields of medicinal chemistry and drug discovery. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures, including heterocyclic frameworks that are central to their biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from basic building blocks like difluorobenzoic acid, amino-hydroxypyrazole, or benzoyl chloride derivatives. For example, the synthesis of similar pyrazolo[3,4-b]pyridine derivatives has been reported through a 9-step process starting from 2,6-difluorobenzoic acid, leading to compounds with potential PET imaging applications in cancer detection (Wang et al., 2013).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methodology : The compound has been synthesized through a multi-step process, starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, culminating in a product with specific radioactive properties for PET imaging in cancer studies (Wang, Gao, Miller, & Zheng, 2013).
  • Chemical Synthesis Variations : There are studies on the synthesis of related compounds like 2-Substituted 2, 6-Dihydro-3-hydroxy-7H-pyrazolo[4, 3-d] pyrimidin-7-ones, showing variations in the chemical synthesis pathways (Ochi & Miyasaka, 1983).

Potential Applications in Medicine

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned, we can infer that it may interact with biological targets due to its structural features. Fluorinated compounds often exhibit unique properties, and the presence of the pyrazolo[3,4-d]pyrimidine ring suggests potential biological activity. Further studies are needed to elucidate its precise mode of action .

properties

IUPAC Name

2,4-difluoro-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N7O2/c1-12-4-3-5-15(8-12)31-20-17(11-26-31)22(34)29-23(28-20)32-19(9-13(2)30-32)27-21(33)16-7-6-14(24)10-18(16)25/h3-11H,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTWAUTXHNLLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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